2-[(4-Fluorophenyl)methoxy]pyridine
Description
2-[(4-Fluorophenyl)methoxy]pyridine is a pyridine derivative featuring a 4-fluorobenzyl ether substituent at the 2-position of the pyridine ring.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCXXVFWWGGVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methoxy]pyridine typically involves the reaction of 4-fluorobenzyl alcohol with pyridine derivatives. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with a pyridine halide under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Fluorophenyl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled temperatures.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-[(4-fluorophenyl)methoxy]piperidine.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-[(4-Fluorophenyl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with 2-[(4-Fluorophenyl)methoxy]pyridine, differing in substituent type, position, or functional groups:
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -Cl): Compounds with 4-fluorophenyl or chloro substituents exhibit red-shifted UV-Vis absorption maxima (λ ~310–330 nm) due to enhanced π→π* transitions .
- Electron-Donating Groups (e.g., -OCH3): Methoxy substituents reduce conjugation efficiency, leading to broader and less intense absorption peaks .
- Biological Activity: Thiophene and imidazole derivatives with fluorophenyl groups show potent antiproliferative and kinase inhibitory activities, likely due to optimized lipophilicity and target binding .
Physicochemical Properties
Comparative data for selected compounds:
Notes:
- The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Carboxylic acid derivatives (e.g., compound in ) exhibit higher solubility, making them suitable for formulation in polar media.
Antiproliferative Activity:
- Thiophene Derivatives (e.g., 4n in ): IC50 values of 0.18–16 nM against HeLa cells, outperforming reference compounds by 1–3 orders of magnitude.
- Imidazole-Pyridine Hybrids (e.g., compound 5 in ): Potent inhibitors of protein kinase CK, with IC50 < 10 nM due to optimized fluorophenyl-thioether interactions.
Kinase Inhibition:
- Pyridinylimidazole scaffolds with 4-fluorophenyl groups (e.g., compound 4 in ) show selective inhibition of p38α mitogen-activated protein kinase, a target in inflammatory diseases.
Q & A
Q. Example Reaction Conditions Table
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methoxy Substitution | Pd(OAc)₂ | DMF | 80°C | 68–75% |
| Final Purification | Silica Gel | Hexane/EA | Ambient | ≥95% |
What analytical techniques are critical for characterizing this compound?
Basic Research Question
- X-ray Crystallography : Resolves bond angles (e.g., C–O–C ~108°) and confirms substituent positions .
- Spectroscopy :
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) .
What safety protocols are recommended for handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What mechanisms underlie the biological activity of this compound derivatives?
Advanced Research Question
- Enzyme Inhibition : Fluorophenyl groups enhance binding to kinase ATP pockets (e.g., EGFR inhibition via π-π stacking) .
- Receptor Modulation : Methoxy groups improve solubility, aiding interactions with G-protein-coupled receptors .
- In Silico Validation : Molecular docking (AutoDock Vina) predicts binding affinities (ΔG < −8 kcal/mol) .
How can computational modeling guide the design of this compound analogs?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity .
- MD Simulations : Assess stability in lipid bilayers (e.g., >20 ns trajectories) for blood-brain barrier penetration .
- QSAR Models : Correlate logP values (2.1–3.5) with antimicrobial IC₅₀ data .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Replicate Assays : Test compounds under standardized conditions (e.g., pH 7.4, 37°C) .
- Control Variables : Compare cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
- Meta-Analysis : Use tools like RevMan to pool IC₅₀ values and assess heterogeneity .
What solvent systems optimize the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
- Polar Solvents : DMSO enhances SN2 reactions (e.g., methoxy displacement by amines) .
- Low-Polarity Media : Toluene favors Friedel-Crafts alkylation (e.g., aryl ring functionalization) .
- Solvent Screening : Use a Design of Experiments (DoE) approach to test solvent polarity (ε) vs. reaction rate .
How do structural modifications influence the photophysical properties of this compound?
Advanced Research Question
- Fluorophore Design : Methoxy groups redshift fluorescence (λem ~450 nm) via conjugation extension .
- Quenching Studies : Add iodide to assess solvent accessibility (Stern-Volmer constants >10 M⁻¹) .
- TD-DFT Calculations : Predict excited-state transitions (e.g., S₀→S₁ at 350 nm) .
Notes
- Methodology : Emphasize reproducibility (e.g., detailed synthetic protocols in Supporting Information) .
- Safety : Adhere to EC 2015/830 regulations for hazardous material handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
